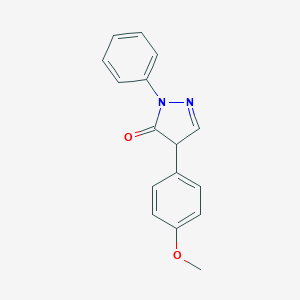
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MPDP or MDP and has been studied for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not well understood. However, studies have suggested that MDP may act as a dopamine receptor agonist, which could explain its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that MDP may have a range of biochemical and physiological effects. For example, MDP has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. Additionally, MDP has been found to reduce inflammation and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MDP has been shown to have low toxicity in animal studies. However, one limitation of using MDP in lab experiments is that its mechanism of action is not well understood, which could make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to further investigate its potential use as a neuroprotective agent for the treatment of neurological disorders. Additionally, more research is needed to understand the exact mechanism of action of MDP and how it interacts with the dopamine receptor. Finally, studies could investigate the potential use of MDP as an analgesic or anti-inflammatory agent.
Synthesemethoden
The synthesis of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and acetophenone under reflux conditions. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown that it has potential therapeutic properties. Studies have suggested that MDP may have neuroprotective effects and could be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, MDP has been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
Produktname |
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-17-18(16(15)19)13-5-3-2-4-6-13/h2-11,15H,1H3 |
InChI-Schlüssel |
OGOKWFYRDLILPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)

![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)
